Islanditoxin
Description
Structure
2D Structure
Properties
IUPAC Name |
17,18-dichloro-9-ethyl-3,6-bis(hydroxymethyl)-13-phenyl-1,4,7,10,14-pentazabicyclo[14.3.0]nonadecane-2,5,8,11,15-pentone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31Cl2N5O7/c1-2-14-21(35)29-16(10-32)22(36)30-17(11-33)24(38)31-9-13(25)19(26)20(31)23(37)28-15(8-18(34)27-14)12-6-4-3-5-7-12/h3-7,13-17,19-20,32-33H,2,8-11H2,1H3,(H,27,34)(H,28,37)(H,29,35)(H,30,36) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIUAVRQIJPKJTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)NC(C(=O)NC(C(=O)N2CC(C(C2C(=O)NC(CC(=O)N1)C3=CC=CC=C3)Cl)Cl)CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31Cl2N5O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40905823 | |
| Record name | 17,18-Dichloro-7-ethyl-1,5,8,11-tetrahydroxy-10,13-bis(hydroxymethyl)-3-phenyl-4,7,10,13,16,17,18,18a-octahydropyrrolo[2,1-c][1,4,7,10,13]pentaazacyclohexadecin-14(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40905823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
572.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Islanditoxin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030458 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
10089-09-5 | |
| Record name | Islanditoxin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010089095 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 17,18-Dichloro-7-ethyl-1,5,8,11-tetrahydroxy-10,13-bis(hydroxymethyl)-3-phenyl-4,7,10,13,16,17,18,18a-octahydropyrrolo[2,1-c][1,4,7,10,13]pentaazacyclohexadecin-14(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40905823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Islanditoxin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030458 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
250 - 251 °C | |
| Record name | Islanditoxin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030458 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Origin, Isolation, and Biosynthesis of Islanditoxin
Fungal Bioproduction and Isolation Methodologies for Islanditoxin
The production of this compound is intrinsically linked to specific fungal species and requires sophisticated techniques for its isolation and purification from complex biological matrices.
This compound is predominantly produced by fungi within the genus Penicillium. The most significant species identified as a producer is Penicillium islandicum , also classified under the genus Talaromyces as Talaromyces islandicus wikipedia.orgontosight.aiwikipedia.orgnih.govasm.orgresearchgate.netepa.govresearchgate.net. This fungus is notably associated with the "yellow rice" phenomenon, a form of food spoilage where rice grains become discolored due to fungal growth and mycotoxin production wikipedia.orgnih.gov.
The biosynthesis of this compound is influenced by various environmental and nutritional factors during fungal cultivation. Liquid fermentation media, such as Czapek-Dox medium, have been utilized, with static incubation at 30°C being a reported condition asm.org. Furthermore, grain fermentation using various substrates like rice (long-grain, glutinous, brown), wheat (white, red), corn, oats, soybean flakes, barley, and rye has been employed asm.org. Studies indicate that agitated red wheat serves as an optimal medium for maximizing the production of this compound asm.org. General factors influencing mycotoxin production by P. islandicum, including this compound, are temperature, moisture, and the specific substrate composition ontosight.ai.
The isolation of this compound from fungal cultures or fermented substrates typically involves a multi-step process combining extraction and chromatographic purification. Initial extraction from fermented materials often utilizes organic solvents, with ethyl acetate (B1210297) and methanol (B129727) being common choices for isolating fungal secondary metabolites rroij.com. For instance, fermented grains are extracted to recover the mycotoxins asm.org.
Subsequent purification relies heavily on chromatographic methods. Thin-layer chromatography (TLC) has been used for the detection and preliminary separation of this compound, often employing specific visualization reagents like chlorine-tolidine, which is used for peptide detection asm.org. More advanced purification techniques include column chromatography, with Sephadex columns being specifically mentioned for isolating this compound and related metabolites asm.orgresearchgate.net. High-Performance Liquid Chromatography (HPLC) is a standard technique for achieving high purity of such complex molecules, often used in conjunction with gas chromatography-mass spectrometry (GC-MS) for analysis and identification rroij.comresearchgate.net.
Elucidation of this compound Biosynthetic Pathways
Understanding the biosynthesis of this compound involves identifying its fundamental building blocks and the enzymatic machinery responsible for assembling them into the final complex structure.
This compound is characterized as a dichlorinated cyclic peptide wikipedia.org. Specifically, it is described as a pentapeptide, meaning its structure is assembled from five amino acid units researchgate.net. Research has identified that these amino acid precursors include the unusual non-proteinogenic amino acids β-phenylalanine, 2-aminobutyric acid, and 3,4-dichloroproline, alongside other amino acids wikipedia.orgresearchgate.net. These amino acids, along with potentially other metabolic building blocks derived from pathways like the acetate-malonate pathway (for non-peptidic portions, if any), serve as the fundamental precursors for this compound synthesis ebi.ac.ukrhhz.net.
The biosynthesis of complex peptides like this compound is typically mediated by large multimodular enzymes known as Nonribosomal Peptide Synthetases (NRPS) ebi.ac.uknih.govresearchgate.net. Research has pinpointed a specific NRPS, designated as CctN, as being responsible for the synthesis of cyclochlorotine (this compound) in Talaromyces islandicus researchgate.net. This enzyme complex likely guides the sequential condensation of the precursor amino acids, incorporating modifications such as chlorination. The biosynthesis also requires a halogenase enzyme, though its gene is not found within the primary cct gene cluster researchgate.net. NRPS enzymes function by selecting and activating amino acid substrates, which are then iteratively linked to form the peptide chain, often followed by cyclization and further modifications to yield the final bioactive compound ebi.ac.uknih.govresearchgate.netrsc.org.
Structural Characterization and Elucidation of Islanditoxin
Advanced Spectroscopic Techniques in Islanditoxin Structure Determination
Spectroscopic methods are paramount in deciphering the intricate structures of natural products like this compound, offering detailed information at the molecular level.
High-Resolution Mass Spectrometry (HRMS) is indispensable for accurately determining the molecular formula of a compound by precisely measuring the mass-to-charge ratio (m/z) of its molecular ion and fragment ions. This technique allows for the confirmation of elemental composition and provides critical clues about the molecule's structure through fragmentation patterns. While specific HRMS data for this compound is not detailed in the available literature, the presence of chlorine atoms in its structure is a significant characteristic that would be evident in mass spectra through characteristic isotopic patterns, specifically the M+2 peak, which arises from the presence of the 37Cl isotope chemguide.co.uk. Early studies noted a "correction of molecular formula" tandfonline.com, underscoring the importance of high-resolution techniques in establishing the precise elemental composition of this compound, which is understood to be a polypeptide comprising five amino acid components tandfonline.com. Fragmentation analysis, a key aspect of mass spectrometry, breaks down the molecular ion into smaller, characteristic fragments, aiding in the piecing together of the molecular architecture msu.eduwikipedia.orglibretexts.org.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, providing unparalleled detail about the connectivity and environment of atoms within a molecule emerypharma.comnih.govmsu.edu. For this compound, NMR techniques, including ¹H NMR, ¹³C NMR, and various 2D NMR experiments (such as COSY, TOCSY, HSQC, and HMBC), would have been crucial for assigning specific protons and carbons, determining their spatial relationships, and confirming the sequence of amino acids emerypharma.comencyclopedia.pub. These methods reveal information such as chemical shifts, coupling constants, and signal integrations, which are vital for building a comprehensive structural model. Although specific NMR spectral data for this compound is not presented here, the technique's general application in structure elucidation confirms its role in establishing the complete chemical structure of such complex peptides cam.ac.uk.
X-ray crystallography is a powerful technique for determining the three-dimensional structure of molecules, including their absolute configuration, provided that suitable single crystals can be obtained researchgate.netnih.govnih.gov. This method relies on the diffraction of X-rays by the electron clouds of atoms within a crystal lattice. The presence of heavy atoms, such as chlorine, can enhance the anomalous scattering effects necessary for distinguishing between enantiomers researchgate.netmit.edu. While this compound contains chlorine atoms wikipedia.orgnih.govresearchgate.net, its initial structural determination primarily relied on chemical degradation and amino acid sequencing tandfonline.com. The direct application of X-ray crystallography for determining the absolute configuration of this compound is not explicitly detailed in the provided information, suggesting that other methods may have been prioritized or that suitable crystals were not readily obtainable.
Stereochemical Analysis and Chiral Assignments of this compound
The stereochemistry of peptides is critical, as different stereoisomers can exhibit distinct biological activities. This compound, being a cyclic peptide, possesses multiple chiral centers, primarily within its amino acid constituents. The determination of stereochemistry involves assigning configurations (e.g., R or S) to these chiral centers, often guided by the Cahn-Ingold-Prelog rules khanacademy.orgmsu.edu.
Research has indicated that this compound contains amino acids that belong to specific stereochemical series. For instance, the amino acid composition includes L-serine and L-α-aminobutyric acid, alongside D-β-phenyl-β-aminopropionic acid and L-dichloroproline tandfonline.com. The stereochemistry of L-dichloroproline was investigated, with early reports noting that its precise configuration and the positions of the chlorine atoms were still under investigation tandfonline.com. The presence of both D- and L-amino acids within the same peptide is a notable feature that contributes to its unique structural and biological properties.
Identification and Significance of Unusual Amino Acid Constituents in this compound
This compound is characterized by its composition of five amino acid residues, three of which are common proteinogenic amino acids, while two are considered unusual tandfonline.comresearchgate.net. These unusual amino acids, identified during the structural elucidation process, are:
D-β-phenyl-β-aminopropionic acid
L-dichloroproline
The remaining three amino acids identified in the proposed structure are:
L-serine (two residues)
L-α-aminobutyric acid
The identification of D-β-phenyl-β-aminopropionic acid and L-dichloroproline was significant, as these were not commonly encountered in natural products at the time of their discovery tandfonline.comresearchgate.net. Their presence contributes to the distinct chemical identity and biological activity of this compound. The proposed sequence of these amino acids in the cyclic peptide is L-seryl-L-seryl-L-dichloroprolyl-n-β-phenyl-β-aminopropionyl-L-α-aminobutyric acid anhydride (B1165640) tandfonline.com.
Table 1: Amino Acid Composition of this compound
| Amino Acid | Stereochemistry | Number of Residues | Common/Unusual |
| Serine | L- | 2 | Common |
| α-Aminobutyric acid | L- | 1 | Common |
| β-phenyl-β-aminopropionic acid | D- | 1 | Unusual |
| Dichloroproline | L- | 1 | Unusual |
The study of these unusual amino acids is crucial for understanding the biosynthesis and pharmacological properties of this compound, highlighting the chemical diversity found in microbial metabolites.
List of Compound Names Mentioned:
this compound
Cyclochlorotine
D-β-phenyl-β-aminopropionic acid
L-dichloroproline
L-serine
L-α-aminobutyric acid
L-proline
Molecular and Cellular Mechanisms of Action of Islanditoxin
Mechanistic Toxicological Investigations of Islanditoxin
This compound's toxicological profile indicates it is a mycotoxin with significant hepatotoxic effects tums.ac.irscienceopen.comresearchgate.netmdpi.com. While its general toxicity is acknowledged, the precise mechanisms by which it exerts these effects are not fully elucidated. Investigations into its cellular actions often draw parallels with other mycotoxins, which can induce a range of cellular dysfunctions.
Elucidation of Cellular Apoptosis and Necrosis Induction Pathways by this compound
Cellular death, including programmed cell death (apoptosis) and necrosis, is a common outcome of exposure to various toxins. Apoptosis is a tightly regulated process involving distinct signaling pathways, such as the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, often mediated by caspases wikipedia.orgnih.govanygenes.comcellsignal.com. Necrosis, conversely, is typically a less regulated form of cell death resulting from acute cellular injury caymanchem.com. Some mycotoxins have been shown to induce cellular damage that can lead to either apoptosis or necrosis, potentially through mechanisms involving oxidative stress or mitochondrial dysfunction walshmedicalmedia.comnih.gov. However, specific research that precisely identifies and elucidates the cellular apoptosis or necrosis induction pathways directly triggered by this compound is not detailed in the provided literature. Consequently, the exact molecular events and signaling cascades initiated by this compound leading to cell death remain largely uncharacterized.
Role of Oxidative Stress and Reactive Oxygen Species Generation in this compound Action
Reactive Oxygen Species (ROS) are chemically reactive molecules containing oxygen that are integral to cellular signaling but can also cause significant cellular damage when their production overwhelms cellular antioxidant defenses, leading to oxidative stress wikipedia.orgyoutube.comnih.gov. Several mycotoxins are known to induce oxidative stress and ROS generation, which can contribute to their toxicity by damaging cellular components like lipids, DNA, and proteins walshmedicalmedia.comtums.ac.irnih.govcsir.co.za. For instance, it has been suggested that the toxicity of certain peptide-like toxins may be facilitated through free radical pathways tums.ac.ir. While this is a plausible mechanism for mycotoxin-induced damage, direct experimental evidence specifically demonstrating that this compound generates ROS or induces significant oxidative stress as a primary mechanism of its toxicity is not present in the reviewed search results.
Chemical Synthesis and Derivatization of Islanditoxin and Its Analogues
Total Synthesis Approaches to Islanditoxin
The construction of a molecule as complex as this compound requires a meticulously planned synthetic sequence. The field of total synthesis provides the tools to approach such targets through retrosynthetic analysis, enabling the systematic deconstruction of the target into simpler, more accessible starting materials. cdnsciencepub.comgoogle.com
A retrosynthetic analysis of this compound logically begins with the disassembly of its cyclic peptide backbone. The most apparent disconnections are the five amide bonds that constitute the macrocycle. A common strategy in cyclic peptide synthesis involves a final macrocyclization step of a linear precursor. uniupo.itupenn.edu Therefore, the primary retrosynthetic disconnection would be at one of the five amide bonds to reveal a linear pentapeptide chain. The choice of this disconnection point is critical, as it can significantly influence the efficiency of the subsequent ring-closing reaction, which is often a low-yielding and challenging step.
Further disconnection of the linear pentapeptide at its remaining amide bonds would yield the five constituent amino acid building blocks. These are:
Two units of L-serine
One unit of L-α-aminobutyric acid
One unit of D-β-phenyl-β-aminopropionic acid
One unit of (3S,4R)-3,4-dichloro-L-proline
While L-serine and L-α-aminobutyric acid are common amino acids, the stereoselective synthesis of the non-proteinogenic D-β-phenyl-β-aminopropionic acid and, most critically, the (3S,4R)-3,4-dichloro-L-proline, represents the core challenge of the synthesis. The entire synthetic strategy would hinge on the successful and stereocontrolled preparation of these unique precursors.
The cornerstone of any successful total synthesis of this compound is the ability to produce its unusual amino acid components with precise stereochemical control. The most significant of these is the dichloroproline residue.
A notable breakthrough in this area was achieved by Joullié and coworkers in their synthetic studies toward astins, which are structurally related natural products. nih.gov They reported an efficient, stereoselective synthesis of (-)-(3S,4R)-dichloroproline esters, the same enantiomer found in this compound. Their approach began with the readily available trans-4-hydroxy-L-proline. The key steps involved the protection of the amine and carboxylic acid functionalities, followed by a stereospecific chlorination reaction to install the two chlorine atoms with the required cis relationship relative to each other on the proline ring. This work provides a validated and crucial pathway to obtaining one of the most challenging building blocks required for the total synthesis of this compound. nih.gov
The stereoselective synthesis of D-β-phenyl-β-aminopropionic acid is also a necessary prerequisite. Various methods for the asymmetric synthesis of β-amino acids are known in organic chemistry and could be adapted for this purpose, representing a more conventional, though still important, synthetic challenge.
The synthesis of complex peptide natural products like this compound is fraught with difficulties that go beyond the preparation of the individual amino acids. uniupo.itmdpi.com
Key Challenges:
Peptide Coupling: The assembly of the linear pentapeptide precursor requires multiple amide bond formations. The inclusion of the sterically demanding and electronically modified (3S,4R)-3,4-dichloro-L-proline could impede coupling efficiency, requiring specialized or forceful coupling reagents that risk causing racemization at adjacent chiral centers.
Macrocyclization: The final ring-closing step to form the 16-membered macrocycle is anticipated to be a major hurdle. uniupo.it High-dilution conditions are necessary to favor the intramolecular cyclization over intermolecular polymerization. The conformational preferences of the linear precursor will heavily dictate the success of this step, and poor yields are common in such transformations.
Stereochemical Integrity: Maintaining the stereochemical integrity of all seven stereocenters throughout the multi-step synthesis, particularly during peptide coupling and cyclization, is paramount.
The primary "breakthrough" toward the synthesis of this compound remains the development of a stereoselective route to its dichloroproline core. nih.gov However, the ultimate breakthrough—the completion of the total synthesis—is an open frontier in synthetic chemistry. Success in this endeavor would not only be a significant achievement in complex molecule synthesis but also provide access to the material needed for detailed biological and toxicological studies.
Semi-Synthetic Modifications and Derivatization of this compound
While the total synthesis remains elusive, the ability to generate this compound analogues through semi-synthesis or total synthesis would be invaluable for probing its biological activity.
Structure-activity relationship (SAR) studies are essential for identifying the specific structural features (pharmacophores) responsible for a molecule's biological effects. researchgate.net Although no such studies based on synthetic analogues of this compound have been published, a rational design approach can be proposed. A future synthetic program could create a library of analogues to systematically investigate the contribution of each component to its toxicity.
Potential Modifications for SAR Studies:
Dichloroproline Moiety: Analogues could be synthesized where the chlorine atoms are replaced with other halogens (bromine, fluorine), hydrogen, or hydroxyl groups to determine the role of the halogens in toxicity. d-nb.info The stereochemistry of the chlorines could also be varied.
Phenyl Group: The phenyl ring of the D-β-phenyl-β-aminopropionic acid residue could be substituted with various functional groups or replaced with other aromatic or aliphatic groups to probe the importance of this lipophilic interaction.
Serine Residues: The hydroxyl groups of the two serine residues could be removed (replaced with hydrogen to give alanine) or esterified to assess the role of their hydrogen-bonding capacity.
α-Aminobutyric Acid: The ethyl side chain could be altered in length (e.g., to a methyl for an alanine (B10760859) residue or a propyl for a norvaline residue) to evaluate steric effects.
Such studies would provide crucial insights into why this compound is toxic and could help in the development of methods to counteract its effects.
To unravel the molecular mechanism of this compound's toxicity, it is essential to identify its cellular binding partners and track its journey within a cell. The preparation of labeled probes is a powerful strategy for such investigations.
A synthetic route would be the ideal platform for introducing labels without altering the core structure significantly. Potential probes include:
Fluorescent Probes: A fluorescent dye could be appended to the this compound scaffold, for example, by modifying one of the amino acid precursors before its incorporation into the peptide. This would allow for the visualization of the toxin's localization in cells using fluorescence microscopy.
Affinity Probes: A biotin (B1667282) tag could be incorporated to facilitate the isolation of cellular binding partners. After incubating cells with a biotinylated this compound probe, the toxin-protein complexes could be pulled down using streptavidin-coated beads and the binding partners identified by mass spectrometry.
Radiolabeled Probes: The synthesis of this compound with isotopic labels (e.g., ³H, ¹⁴C) would enable quantitative binding assays and studies of its metabolic fate.
The development of these chemical tools is currently dependent on achieving a viable total synthesis, which would unlock these advanced avenues of biological research.
Engineered Biosynthesis and Chemoenzymatic Synthesis of this compound Variants
The elucidation of the biosynthetic pathway of this compound, also known as cyclochlorotine, has paved the way for the generation of novel variants through engineered biosynthesis and chemoenzymatic strategies. nih.govrsc.org These approaches leverage the modular nature of the enzymatic machinery responsible for the peptide's assembly and modification. rsc.org The core of this compound biosynthesis is the nonribosomal peptide synthetase (NRPS) CctN, a large, modular enzyme that sequentially condenses the constituent amino acids. nih.govuniprot.org
Engineered biosynthesis of this compound variants primarily focuses on the modification of the CctN synthetase and its associated tailoring enzymes. rsc.orgresearchgate.net NRPS engineering is a rapidly developing field that offers significant potential for creating "unnatural" peptide products with novel properties. researchgate.net The modular architecture of NRPSs, where each module is responsible for incorporating a specific amino acid, allows for targeted modifications. mdpi.commdpi.com Key strategies for engineering the CctN assembly line could include:
Adenylation (A) Domain Swapping: The A-domain within each NRPS module is responsible for selecting and activating a specific amino acid. mdpi.commdpi.com By replacing a native A-domain in CctN with one that recognizes a different amino acid, it is theoretically possible to incorporate novel monomers into the pentapeptide backbone.
Condensation (C) Domain Engineering: C-domains catalyze the formation of the peptide bond between the growing peptide chain and the next amino acid. mdpi.com Their specificity can influence the efficiency of the reaction, and engineering these domains is crucial for the successful production of hybrid peptides. mdpi.com
Module Swapping: Entire modules from different NRPSs can be exchanged to introduce new amino acids into the final product. rsc.org This complex approach requires a deep understanding of domain and module compatibility to yield functional hybrid synthetases. rsc.orgmdpi.com
The production of natural this compound variants, such as hydroxy-cyclochlorotine and deoxy-cyclochlorotine, demonstrates the role of tailoring enzymes encoded within the cct gene cluster. nih.govresearchgate.net Gene knockout and heterologous expression studies have identified the functions of several of these enzymes, which can be harnessed to create new derivatives. researchgate.net For instance, the controlled expression or inactivation of the genes for the hydroxylase (CctR) or the halogenase (CctP2) could lead to the specific production of hydroxylated or de-halogenated variants. uniprot.orgresearchgate.net
Chemoenzymatic synthesis combines the flexibility of chemical synthesis with the high selectivity of enzymatic catalysis. chemrxiv.orgrsc.org This approach offers a powerful route to this compound variants that may be inaccessible through purely biological or chemical methods. Potential chemoenzymatic strategies include:
Enzymatic Modification of Synthetic Precursors: Chemically synthesized this compound analogues, perhaps containing modified amino acids, could be used as substrates for the tailoring enzymes from the T. islandicus biosynthetic pathway, such as the halogenase or hydroxylase. researchgate.net
Chemical Derivatization of Biosynthesized Intermediates: Fermentation could be used to produce a core intermediate, such as the de-chlorinated peptide backbone. nih.gov This natural product could then be isolated and subjected to chemical reactions, such as novel halogenation methods, to create a wider array of derivatives than those produced naturally.
While the direct application of these engineering strategies to CctN for the production of novel this compound variants is not yet extensively documented in published research, the fundamental principles and tools have been established in the broader field of NRPS engineering. rsc.orgrsc.org The research into the biosynthesis of other mycotoxins from T. islandicus, such as luteoskyrin, has successfully employed chemoenzymatic strategies, highlighting the feasibility of this approach within this fungal genus. researchgate.net
Table of Natural this compound Variants and Associated Biosynthetic Enzymes
This table details the known natural variants of cyclochlorotine (this compound) and the enzymes from the cct biosynthetic gene cluster responsible for their formation.
| Compound Name | Precursor | Key Biosynthetic Enzyme(s) | Function of Enzyme(s) | Reference(s) |
| Isocyclochlorotine | Linear Pentapeptide | CctN, CctP2 | NRPS assembly, cyclization, and dichlorination of the proline residue. | uniprot.org |
| Cyclochlorotine | Isocyclochlorotine | CctO | Catalyzes O-to-N acyl shift (transacylation) to form the final stable peptide ring. | uniprot.orgresearchgate.net |
| Hydroxycyclochlorotine | Cyclochlorotine | CctR | Hydroxylation of the cyclochlorotine molecule. | uniprot.orgresearchgate.net |
| Deoxy-cyclochlorotine | Cyclochlorotine | CctM or CctT (putative) | Putative dehydrogenases that may be involved in dehydration reactions leading to the deoxy variant. | nih.govresearchgate.net |
Advanced Analytical Methodologies for Islanditoxin Detection and Quantification
High-Sensitivity Chromatographic and Spectrometric Techniques for Islanditoxin Analysis
Chromatographic and spectrometric techniques, particularly when coupled, offer powerful tools for the separation, identification, and quantification of complex organic molecules like this compound.
UHPLC-MS/MS has emerged as a gold standard for the analysis of mycotoxins, including cyclic peptides like this compound, due to its speed, sensitivity, and specificity. The high separation efficiency of UHPLC, combined with the precise mass-to-charge ratio measurement and fragmentation pattern analysis provided by tandem mass spectrometry (MS/MS), allows for unambiguous identification and quantification in complex sample matrices.
Method development typically involves optimizing chromatographic separation parameters such as mobile phase composition, gradient elution, flow rate, and column selection. For instance, acidified acetonitrile-water mixtures are commonly used as mobile phases, with formic acid often added to enhance ionization efficiency in electrospray ionization (ESI) sources nih.govmdpi.com. The MS/MS detection usually employs Multiple Reaction Monitoring (MRM) mode, where specific precursor ion-to-product ion transitions are monitored for target analytes, providing high selectivity and reducing matrix interference mdpi.comnih.gov.
Validation studies for similar mycotoxins using UHPLC-MS/MS have demonstrated excellent performance metrics. For example, recoveries typically range from 80% to 120%, with good repeatability (relative standard deviations often below 10%) nih.govmdpi.com. Lower limits of quantification (LOQs) can reach sub-µg/kg levels, making it suitable for regulatory compliance and trace analysis nih.gov.
Table 6.1.1: Illustrative UHPLC-MS/MS Performance Metrics for Mycotoxin Analysis
| Parameter | Typical Range/Value (for related mycotoxins) | Source |
| Mobile Phase | Acetonitrile/Water + Formic Acid | nih.govmdpi.com |
| Detection Mode | UHPLC-MS/MS (ESI+, ESI-) | nih.govmdpi.com |
| Quantification | Multiple Reaction Monitoring (MRM) | mdpi.comnih.gov |
| Recovery | 80–120% | nih.govmdpi.com |
| Repeatability (RSD) | < 10% | nih.govmdpi.com |
| LOQ | Sub-µg/kg (e.g., 0.04 µg/kg) | nih.gov |
| Matrix Effects | Signal suppression/enhancement observed | nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established technique for the separation and identification of volatile and semi-volatile organic compounds technologynetworks.comeag.com. It involves separating compounds based on their boiling points and polarity using a GC column, followed by detection and identification via mass spectrometry, which analyzes the mass-to-charge ratio (m/z) of ionized molecules and their fragments innovatechlabs.com.
Effective sample preparation is critical for isolating and concentrating analytes from complex matrices, thereby improving the sensitivity and selectivity of the subsequent analytical detection. Molecularly Imprinted Polymers (MIPs) represent an advanced strategy for selective sample preparation nih.govchromatographyonline.comchromatographyonline.comcsic.esresearchgate.net.
MIPs are synthetic polymers engineered with specific binding sites that are complementary in shape, size, and chemical functionality to a target molecule (the "template"). During synthesis, functional monomers and a cross-linker are polymerized around the template molecule. After removing the template, the resulting polymer matrix contains cavities that can selectively re-bind the target analyte or structurally similar compounds. This molecular recognition capability makes MIPs ideal for applications such as Solid-Phase Extraction (SPE), where they can be used as selective sorbent materials to efficiently extract and purify analytes from complex samples, removing interfering matrix components nih.govchromatographyonline.com.
While specific MIPs developed for this compound are not widely reported in the searched literature, the general principle of using MIPs for selective extraction of cyclic peptides or mycotoxins from food matrices is well-established csic.esresearchgate.net. MIP-SPE cartridges or particles can be designed to selectively capture this compound, followed by elution with a suitable solvent before instrumental analysis. This approach can significantly enhance the signal-to-noise ratio and reduce matrix effects in downstream detection methods like UHPLC-MS/MS.
Immunochemical and Biosensor-Based Platforms for this compound Detection
Immunochemical and biosensor-based methods offer alternative, often rapid, approaches for the detection of this compound, leveraging biological recognition elements.
Immunoassays, particularly Enzyme-Linked Immunosorbent Assays (ELISA), are widely used for the sensitive and specific detection of various analytes, including mycotoxins epa.govmdpi.com. The development of such assays relies on the production of specific antibodies (monoclonal or polyclonal) that can bind to the target analyte.
Monoclonal antibodies (mAbs) are produced from a single clone of B cells, offering high specificity and uniformity mdpi.com. Polyclonal antibodies are a mixture of antibodies from different B cell clones, which can provide broader recognition but may also exhibit higher cross-reactivity. For mycotoxin detection, antibodies are typically raised against the toxin itself or a hapten-carrier conjugate uniroma2.itmdpi.com. For example, research has focused on developing species-specific monoclonal antibodies against Penicillium islandicum for its detection in grains psu.edunih.gov.
ELISA formats, such as direct or indirect ELISA, can be developed using these antibodies to detect this compound. These assays typically involve immobilizing the antibody or antigen onto a microplate, followed by incubation with the sample and detection reagents (e.g., enzyme-conjugated secondary antibodies and a substrate that produces a measurable signal). ELISA kits are known for their speed, relative simplicity, and ability to screen large numbers of samples, although they may sometimes lack specificity for individual congeners or require confirmation by other methods epa.gov. The sensitivity of ELISA assays for related toxins can be in the picogram per milliliter (pg/mL) range uniroma2.it.
Table 6.2.1: Immunoassay Performance Characteristics for Toxin Detection
| Assay Type | Recognition Element | Typical Application | Sensitivity (Example) | Advantages | Limitations | Source |
| ELISA | Monoclonal/Polyclonal Antibodies | Mycotoxin screening | pg/mL to ng/mL | Speed, Sensitivity, Specificity, Cost-effective | May lack congener specificity, Cross-reactivity | epa.govmdpi.comuniroma2.it |
Biosensors integrate a biological recognition element (e.g., antibodies, aptamers, enzymes) with a transducer that converts the biological binding event into a measurable signal mdpi.comfrontiersin.orgnih.gov. These platforms are designed for rapid, sensitive, and specific detection of analytes, making them valuable for on-site monitoring and early warning systems.
Various biosensor types are being developed for mycotoxin detection, including optical (e.g., fluorescence, colorimetric, surface plasmon resonance), electrochemical (e.g., amperometric, potentiometric, impedimetric), and piezoelectric biosensors mdpi.comnih.govmdpi.com. Electrochemical biosensors, in particular, are favored for their high sensitivity, rapid response, low cost, and potential for miniaturization mdpi.comnih.gov. They often utilize nanomaterials (e.g., gold nanoparticles, carbon nanotubes, graphene) to enhance signal transduction and improve the immobilization of biorecognition elements mdpi.com.
While specific biosensors for this compound are not detailed in the provided search results, the principles applied to other mycotoxins are transferable. For instance, electrochemical affinity biosensors employing antibodies or aptamers can be designed to selectively bind this compound, leading to a detectable change in electrical properties (e.g., current, potential, impedance) nih.gov. Such biosensors could offer rapid qualitative or semi-quantitative detection, complementing more labor-intensive quantitative methods.
Ecological and Environmental Context of Islanditoxin
Occurrence and Distribution of Islanditoxin in Fungal Habitats and Associated Substrates
The production of this compound is intrinsically linked to the growth of its primary producer, Penicillium islandicum. This fungus is a widespread saprophyte, commonly found in soil and on various decaying organic materials. However, it gains significant attention as a contaminant of stored agricultural commodities, where it can proliferate and produce a range of mycotoxins, including this compound.
Historically, P. islandicum and its toxins were brought to prominence due to their association with "yellowed rice" in Japan, which caused significant food poisoning incidents. core.ac.ukwikipedia.org This has led to extensive research on its occurrence in cereal grains. The fungus and its toxic metabolites have been detected in a variety of substrates globally.
Table 7.1: Documented Substrates for Penicillium islandicum and this compound
| Substrate Category | Specific Examples |
| Cereal Grains | Rice, Wheat, Maize (Corn), Soybeans |
| Grain Products | Flour, Bread |
| Legumes | Beans, Peanuts |
| Other | Decaying vegetation, Soil |
This table is generated based on information from multiple sources. wikipedia.orgresearchgate.net
The geographical distribution of Penicillium islandicum is widespread, with a notable prevalence in tropical and subtropical regions where conditions of high humidity and temperature favor its growth. core.ac.uk Consequently, the risk of this compound contamination in stored products is elevated in these climatic zones.
The production of this compound by P. islandicum is influenced by several environmental factors. While specific optimal conditions for this compound production in natural habitats are not extensively documented, laboratory studies provide valuable insights. Research on mycotoxin production by related Penicillium and Aspergillus species suggests that water activity (aw) and temperature are critical controlling factors. mdpi.com For instance, many storage fungi exhibit optimal growth and mycotoxin production at moderate temperatures and high water activity levels. mdpi.com In laboratory fermentation studies, agitated red wheat has been identified as an effective substrate for the production of cyclochlorotine (this compound). nih.govresearchgate.net
Role of this compound in Fungal Interspecies Interactions and Ecological Niche Competition
The production of secondary metabolites like this compound by fungi is often considered a strategy for survival and competition in their natural environments. wikipedia.org These compounds can have antimicrobial or allelopathic effects, inhibiting the growth of competing microorganisms and thus helping to secure a nutritional niche for the producing fungus.
The role of this compound in mediating interspecies interactions is an area that requires more extensive research. However, some studies have provided initial insights. For instance, in one study, cyclochlorotine, another name for this compound, did not exhibit antimicrobial activity against the bacterium Bacillus megaterium. nih.govasm.org This suggests that the antimicrobial spectrum of this compound may be specific, and it might not have a broad-spectrum antibacterial effect.
The impact of this compound on other fungi and soil microorganisms is not well-documented. Allelopathy, the chemical inhibition of one organism by another, is a known phenomenon in fungal communities. wikipedia.org It is plausible that this compound could play such a role, giving P. islandicum a competitive advantage over other saprophytic fungi colonizing the same substrate. The production of a potent hepatotoxin could deter grazing by fungivorous organisms, further protecting the fungus. However, without specific studies on the effects of purified this compound on a range of relevant microbial species, its precise role in ecological niche competition remains speculative. The complex microbial communities in soil and on decaying organic matter involve intricate interactions, and the influence of a single metabolite can be difficult to isolate and define. frontiersin.org
Biotransformation and Environmental Fate of this compound
The persistence of mycotoxins in the environment is a significant concern. The environmental fate of this compound, including its biotransformation and degradation, is not well-characterized. As a chlorinated organic compound, it may exhibit some degree of recalcitrance to degradation. researchgate.net
Biotransformation, the alteration of a chemical by living organisms, is a key process in the detoxification of many mycotoxins. frontiersin.org Soil microorganisms, including bacteria and other fungi, are known to degrade a wide variety of complex organic molecules. nih.gov It is possible that certain soil microbes possess the enzymatic machinery to break down the cyclic peptide structure of this compound or to dechlorinate the molecule, which would likely reduce its toxicity. However, specific microbial pathways for this compound degradation have not been identified.
The environmental persistence of this compound will be influenced by factors such as soil type, microbial activity, temperature, and sunlight. Photodegradation can be a significant abiotic degradation pathway for some environmental contaminants. researchgate.net The stability of the peptide bonds and the carbon-chlorine bonds in the this compound molecule will be key determinants of its environmental half-life. Without specific studies on the degradation rates and pathways of this compound, it is difficult to predict its long-term fate in the environment. The lack of data on its biotransformation products also means that the potential for the formation of other toxic intermediates is unknown.
Computational and Theoretical Studies of Islanditoxin
Molecular Docking and Dynamics Simulations of Islanditoxin-Target Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools for investigating the interaction between a small molecule, such as this compound, and its biological target at an atomic level. ebsco.commdpi.com These methods can predict the binding affinity and the stability of the ligand-receptor complex, offering insights into the molecular basis of toxicity.
While specific molecular docking and MD simulation studies exclusively focused on this compound are not extensively documented in publicly available literature, the presumed molecular target of Cyclochlorotine (this compound) is thought to be cytoskeletal filaments. researchgate.netcore.ac.uk Computational studies could, therefore, be employed to model the interaction of this compound with components of the cytoskeleton, such as actin. Such simulations would involve creating a three-dimensional model of both this compound and the target protein. Docking algorithms would then predict the most likely binding poses of this compound on the protein surface.
Following docking, molecular dynamics simulations can be performed to observe the dynamic behavior of the this compound-protein complex over time. ebsco.com These simulations can reveal the stability of the binding, key amino acid residues involved in the interaction, and any conformational changes in the protein induced by the binding of the toxin. For instance, studies on other mycotoxins have successfully used these techniques to explore their inhibitory mechanisms on proteins like aquaporin-2, demonstrating how the toxins can reduce pore diameter and water permeation through electrostatic interactions. researchgate.net A similar approach for this compound could elucidate the precise mechanisms behind its hepatotoxicity.
Quantum Chemical Calculations on this compound Reactivity, Conformation, and Electronic Structure
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide fundamental insights into the electronic structure, reactivity, and conformational properties of molecules. mdpi.comrsc.orgrsdjournal.org These methods are instrumental in understanding the intrinsic chemical nature of a compound like this compound.
The conformational landscape of cyclic peptides like this compound is crucial for their biological activity. Studies on Cyclochlorotine (this compound) have revealed that it can exist in two conformational states in solution, likely arising from the cis-trans isomerization of the proline amide bond. acs.orgnih.gov A related compound, hydroxycyclochlorotine, which also contains an allo-threonine residue, exhibits a more rigid conformation with a cis proline configuration, potentially due to an intramolecular hydrogen bond. acs.orgnih.gov
While detailed quantum chemical calculations on the electronic structure and reactivity of this compound are not widely published, DFT analysis is a common tool for such investigations. pnas.orgresearchgate.net DFT calculations could be used to determine various electronic properties of this compound, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. These properties are critical for predicting the molecule's reactivity, stability, and potential sites for metabolic transformation. For example, DFT has been used to analyze the conformational properties of other complex peptides and to aid in their structural assignment. researchgate.net
Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound and Analogues
Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) modeling are essential in silico tools for predicting the biological activity and toxicity of chemical compounds based on their molecular structure. nih.govmdpi.com These approaches are particularly valuable for risk assessment of compounds like mycotoxins.
Specific and robust QSAR models have been developed for predicting the mutagenicity, genotoxicity, and carcinogenicity of a wide array of mycotoxins, including Cyclochlorotine (this compound). nih.gov In a comprehensive study, a database of 4360 mycotoxins was used to generate these predictive models, which are compliant with regulatory criteria set by the Organisation for Economic Co-operation and Development (OECD). nih.gov Such models utilize molecular descriptors—numerical representations of a molecule's physicochemical properties—to establish a mathematical relationship between the structure and the toxicological endpoint.
For example, a QSAR model for carcinogenicity would correlate descriptors derived from the structure of this compound and its analogues with their observed carcinogenic activity. This allows for the prediction of carcinogenicity for untested or newly identified related compounds. The development of such models is a multi-step process that includes data collection, calculation of molecular descriptors, model generation using statistical methods, and rigorous validation. mdpi.com While a detailed QSAR study focused solely on this compound and a broad range of its synthetic analogues is not available, the existing comprehensive mycotoxin QSAR models provide a valuable framework for assessing its potential hazards. nih.gov
Future Directions and Emerging Research Avenues for Islanditoxin
Integration of Multi-Omics Technologies (Genomics, Proteomics, Metabolomics) in Islanditoxin Research
The future of this compound research lies significantly in the comprehensive integration of multi-omics data. By combining genomics, transcriptomics, proteomics, and metabolomics, researchers can gain a holistic understanding of the biosynthetic pathways, regulatory networks, and cellular responses associated with this compound production ucl.ac.ukresearchgate.netnih.gov. Genomics can identify the biosynthetic gene clusters (BGCs) responsible for this compound's synthesis helmholtz-hips.denih.gov, while transcriptomics and proteomics can reveal gene expression patterns and protein activities under various conditions, shedding light on pathway regulation mdpi.com. Metabolomics, in turn, can quantify the actual small molecules produced, providing a direct link to the functional output of these pathways and identifying potential this compound-like compounds or intermediates mdpi.comresearchgate.netresearchgate.net.
Integrating these datasets through advanced computational tools and machine learning algorithms can help elucidate "uncharted biosynthetic pathways" and identify novel secondary metabolites mdpi.comnih.gov. This approach is crucial for understanding the ecological roles of this compound and for discovering new analogues with potentially improved or novel bioactivities ijrpas.comnih.gov. The synergy of these omics technologies offers a powerful framework for deciphering the complex molecular machinery behind fungal secondary metabolism, including that of this compound mdpi.comnih.gov.
Development of Advanced Chemical Biology Tools and Mechanistic Probes Based on this compound
To fully understand the biological impact and molecular targets of this compound, the development of specialized chemical biology tools and mechanistic probes is essential chemicalprobes.orgnih.gov. These tools, such as fluorescent probes, affinity labels, or activity-based probes, can be designed to specifically interact with this compound or its protein targets. Such probes would enable researchers to visualize the distribution of this compound within cells, track its metabolic fate, and identify its precise molecular targets and mechanisms of action with high specificity chemicalprobes.orgmdpi.comefmc.info.
This approach moves beyond correlative studies, providing direct evidence for this compound's biological roles. For instance, developing probes that can bind to specific enzymes or receptors involved in this compound's pathway could facilitate target validation and the discovery of novel therapeutic strategies. The chemical biology community is actively developing such tools for various biological systems, and this expertise can be directly applied to the study of this compound chemicalprobes.orgnih.govnih.gov.
Exploration of Novel Fungal Strains and Uncharted Biosynthetic Pathways for this compound-like Compounds
The vast fungal biodiversity remains a rich, largely untapped reservoir for novel natural products, including potential analogues of this compound mdpi.comresearchgate.net. Future research should focus on exploring diverse fungal strains, particularly those from under-investigated ecological niches such as endophytes or extremophiles, to identify new producers of this compound-like compounds researchgate.net. Advances in genomics and bioinformatics, such as genome mining, are instrumental in identifying potential biosynthetic gene clusters (BGCs) for these compounds, even in fungi that are difficult to culture helmholtz-hips.demdpi.comnih.govfrontiersin.org.
Elucidating these "uncharted biosynthetic pathways" is critical. This often involves heterologous expression of BGCs in model organisms or the use of synthetic biology approaches to activate silent or cryptic pathways rsc.orgresearchgate.net. By combining genomic data with metabolomic profiling, researchers can link specific BGCs to the production of novel metabolites, thereby discovering new this compound analogues with potentially unique chemical structures and biological activities ijrpas.comnih.gov.
Application of Artificial Intelligence and Machine Learning in this compound Discovery and Design
Specifically, AI can be employed for:
Genome Mining: Predicting BGCs and potential secondary metabolites from fungal genomes helmholtz-hips.denih.gov.
Structure-Activity Relationship (SAR) Prediction: Identifying structural features that correlate with specific biological activities, aiding in the design of improved this compound analogues ijrpas.comnih.gov.
Biosynthetic Pathway Elucidation: Simulating and predicting metabolic pathways, which is crucial for understanding the biosynthesis of this compound and related compounds ijrpas.commaxapress.com.
De Novo Design: Generating novel molecular structures with predicted bioactivities, potentially leading to designer this compound derivatives.
The integration of AI/ML with multi-omics data offers a synergistic approach to efficiently navigate the complex landscape of fungal secondary metabolites, accelerating the discovery and development of new compounds with potential applications ucl.ac.ukijrpas.comnih.govrsc.org.
Compound Name List:
this compound
this compound-like Compounds
Cyclochlorotine (synonym for this compound)
Luteoskyrin
Citrinin
Versicolorin A (VerA)
Aflatoxin B1 (AFB1)
Q & A
Q. What are the key spectroscopic techniques for identifying and characterizing Islanditoxin in environmental samples?
Methodological Answer: Prioritize High-Resolution Mass Spectrometry (HRMS) for molecular weight determination and Nuclear Magnetic Resonance (NMR) for structural elucidation. Compare fragmentation patterns with existing databases (e.g., GNPS) to confirm identity. For environmental matrices, pair Liquid Chromatography-Tandem MS (LC-MS/MS) with solid-phase extraction to minimize matrix interference .
Q. How can researchers design experiments to assess this compound’s acute toxicity in model organisms?
Methodological Answer: Use dose-response studies in Drosophila melanogaster or zebrafish embryos, incorporating negative controls (solvent-only) and positive controls (e.g., aflatoxin B1). Measure LC50 values via probit analysis, and validate results with histopathology or oxidative stress biomarkers (e.g., glutathione levels) .
Q. What criteria should guide the selection of analytical standards for quantifying this compound in complex biological samples?
Methodological Answer: Ensure standards match the compound’s stereochemistry and purity (>95% by HPLC). Cross-validate with orthogonal methods (e.g., UV-Vis spectroscopy vs. MS) to address batch variability. Include internal standards (e.g., isotopically labeled analogs) to correct for recovery losses .
Advanced Research Questions
Q. How can conflicting data on this compound’s mechanism of action in eukaryotic cells be resolved?
Methodological Answer: Conduct comparative transcriptomic (RNA-seq) and proteomic (LC-MS/MS) profiling under controlled exposure conditions. Use pathway enrichment analysis (e.g., KEGG, GO) to identify conserved targets. Reconcile discrepancies by testing hypotheses in gene-knockout models (e.g., CRISPR-Cas9) .
Q. What experimental frameworks are optimal for studying this compound’s interaction with microbial biofilms?
Methodological Answer: Employ confocal microscopy with fluorescent viability stains (e.g., SYTO 9/propidium iodide) to quantify biofilm disruption. Pair with quartz crystal microbalance (QCM) to measure adhesion dynamics. Validate findings using mutant strains deficient in extracellular polymeric substance (EPS) synthesis .
Q. How should researchers address reproducibility challenges in this compound synthesis protocols?
Methodological Answer: Document reaction parameters (e.g., temperature, solvent purity, catalyst loading) in machine-readable formats (Supplementary Information). Use Design of Experiments (DoE) to identify critical factors. Share raw spectral data (e.g., NMR, IR) in public repositories (e.g., Zenodo) to enable independent verification .
Data Analysis & Interpretation
Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound in longitudinal studies?
Methodological Answer: Apply mixed-effects models to account for intra-subject variability. Use survival analysis (Kaplan-Meier curves with log-rank tests) for mortality endpoints. For non-linear responses, fit data to Hill equations and report EC50/IC50 with 95% confidence intervals .
Q. How can researchers distinguish artifact peaks from genuine this compound derivatives in chromatographic analyses?
Methodological Answer: Implement blank subtraction and matrix-matched calibration. Use high-resolution MS (e.g., Orbitrap) to differentiate isobaric interferences. Confirm derivatives via stable isotope tracing or enzymatic hydrolysis .
Ethical & Reporting Standards
Q. What ethical considerations apply to this compound studies involving genetically modified organisms (GMOs)?
Methodological Answer: Adhere to institutional biosafety committees (IBC) guidelines for containment (e.g., BSL-2). Disclose genetic modifications (e.g., auxotrophic markers) in methods sections. Include negative controls to rule out off-target ecological impacts .
Q. How can researchers ensure compliance with FAIR principles when publishing this compound datasets?
Methodological Answer: Deposit raw data in discipline-specific repositories (e.g., ChEMBL for chemical data). Use persistent identifiers (DOIs) for datasets and annotate metadata with controlled vocabularies (e.g., Dublin Core). Provide Jupyter notebooks for computational workflows .
Contradiction Mitigation & Peer Review
Q. What strategies resolve discrepancies between in vitro and in vivo efficacy studies of this compound?
Methodological Answer: Re-evaluate pharmacokinetic parameters (e.g., bioavailability, half-life) using radiolabeled isotopes. Perform ex vivo assays (e.g., plasma protein binding) to identify confounding factors. Use meta-analysis frameworks (e.g., PRISMA) to contextualize findings across studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
